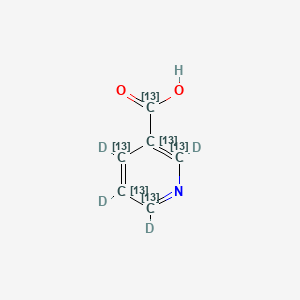
Dibucaine-d9 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibucaine-d9 Hydrochloride: is a deuterated form of Dibucaine Hydrochloride, a potent local anesthetic. The deuterium labeling is often used in pharmacokinetic studies to trace the compound’s metabolic pathways. Dibucaine Hydrochloride is known for its long-acting anesthetic properties and is used primarily for surface and spinal anesthesia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Material: The synthesis begins with isatin, which undergoes a series of reactions to form the quinoline derivative.
Reaction Steps:
Reaction Conditions: The reactions typically involve the use of solvents like chloroform and reagents such as potassium dichromate in dilute sulfuric acid.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Dibucaine Hydrochloride can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions, especially involving the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate in dilute sulfuric acid is commonly used for oxidation.
Solvents: Chloroform and methanol are frequently used as solvents in various reactions
Major Products
Oxidation Products: The oxidation of Dibucaine Hydrochloride typically leads to the formation of quinoline derivatives.
Substitution Products: Substitution reactions can yield various substituted quinoline compounds.
Aplicaciones Científicas De Investigación
Chemistry
Analytical Chemistry: Dibucaine-d9 Hydrochloride is used in analytical chemistry for tracing metabolic pathways due to its deuterium labeling.
Biology
Electrochemical Studies: It is used in electrochemical studies to understand ion transfer and membrane transport.
Medicine
Local Anesthetic: The primary application is as a local anesthetic for surface and spinal anesthesia.
Pain Relief: It is used in topical formulations for pain relief in conditions like hemorrhoids and minor burns.
Industry
Mecanismo De Acción
Molecular Targets and Pathways
Sodium Channels: Dibucaine-d9 Hydrochloride exerts its effects by blocking sodium channels in neuronal membranes.
Action Potential: The inhibition of sodium ion permeability results in the failure of action potential propagation, leading to a conduction blockade and subsequent anesthesia.
Comparación Con Compuestos Similares
Similar Compounds
Lidocaine: Another widely used local anesthetic with a similar mechanism of action but shorter duration.
Bupivacaine: Known for its long-acting properties, similar to Dibucaine, but with different pharmacokinetic profiles.
Mepivacaine: Similar in structure and function but with a faster onset and shorter duration compared to Dibucaine .
Uniqueness
Propiedades
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)quinoline-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2.ClH/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3;/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24);1H/i1D3,4D2,7D2,14D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHBBMHQKZBJEU-DTQVSDOOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675826 |
Source


|
| Record name | 2-[(~2~H_9_)Butyloxy]-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98006-44-1 |
Source


|
| Record name | 2-[(~2~H_9_)Butyloxy]-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2]](/img/structure/B564990.png)

![(1R,9S,12S,13S,14S,17R,18E,21S,23S,24R,25R,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3S,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(2,3-dihydroxypropyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B564992.png)




![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)

